4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide

Medicinal chemistry Structure–activity relationship Ligand design

4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide (CAS 93299-79-7) is a fused tricyclic heterocycle combining a 1,2,4-triazole ring with a 1,4-benzoxazine scaffold, bearing a primary carboxamide substituent at position 1. With a molecular formula of C₁₀H₈N₄O₂ and a molecular weight of 216.20 g/mol, this compound belongs to the broader triazolobenzoxazine class, members of which have been investigated as diuretic agents and centrally acting muscle relaxants.

Molecular Formula C10H8N4O2
Molecular Weight 216.20 g/mol
CAS No. 93299-79-7
Cat. No. B12677594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide
CAS93299-79-7
Molecular FormulaC10H8N4O2
Molecular Weight216.20 g/mol
Structural Identifiers
SMILESC1C2=NN=C(N2C3=CC=CC=C3O1)C(=O)N
InChIInChI=1S/C10H8N4O2/c11-9(15)10-13-12-8-5-16-7-4-2-1-3-6(7)14(8)10/h1-4H,5H2,(H2,11,15)
InChIKeyZKXLEOCHYVQMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide (CAS 93299-79-7): Chemical Identity and Procurement Baseline


4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide (CAS 93299-79-7) is a fused tricyclic heterocycle combining a 1,2,4-triazole ring with a 1,4-benzoxazine scaffold, bearing a primary carboxamide substituent at position 1 [1]. With a molecular formula of C₁₀H₈N₄O₂ and a molecular weight of 216.20 g/mol, this compound belongs to the broader triazolobenzoxazine class, members of which have been investigated as diuretic agents and centrally acting muscle relaxants [2]. The presence of the carboxamide group distinguishes it from the more extensively studied 1-oxo (carbonyl) analogs, introducing distinct hydrogen-bond donor/acceptor capacity and topological polar surface area (tPSA = 83.03 Ų) that fundamentally alter physicochemical and biological interaction profiles [1].

Why Generic Substitution of 4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide (CAS 93299-79-7) with In-Class Analogs Carries Scientific Risk


Within the triazolobenzoxazine class, even minor substituent changes at position 1 produce compounds with profoundly divergent biological activities. For example, the 1-oxo analog (2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine) has been characterized as a diuretic scaffold, while the benzothiazine-fused analog IDPH-791 acts as a centrally acting muscle relaxant [1]. The carboxamide group in CAS 93299-79-7 carries distinct electronic properties (resonance stabilization of the amide bond), hydrogen-bonding geometry, and steric bulk compared to the planar carbonyl, methyl, or unsubstituted variants commonly listed in screening libraries [2]. These molecular differences preclude simple interchangeability; procurement of a non‑identical triazolobenzoxazine analog risks invalidating biological assay results, confounding structure–activity relationship (SAR) interpretation, and compromising the reproducibility of target‑engagement studies that depend on the specific pharmacophore contributed by the carboxamide moiety.

Product-Specific Quantitative Evidence Guide for 4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide (CAS 93299-79-7)


Carboxamide-Enabled Hydrogen-Bond Donor/Acceptor Capacity Differentiates CAS 93299-79-7 from 1-Oxo Analogs

The primary carboxamide at position 1 of CAS 93299-79-7 provides a hydrogen-bond donor (NH₂) and acceptor (C=O) pair that is absent in the 2,4-dihydro-1-oxo analog, which possesses only a carbonyl acceptor. This difference yields a larger topological polar surface area of 83.03 Ų for the carboxamide compound versus a calculated ~63.7 Ų for the 1-oxo analog [1]. The increased PSA and H-bond donor count predict altered membrane permeability and target-binding geometry compared to carbonyl-only analogs, which is critical when the intended biological target engages amide NH motifs (e.g., kinase hinge regions, GPCR orthosteric sites) .

Medicinal chemistry Structure–activity relationship Ligand design

LogP Differentiation: Carboxamide Substituent Yields Lower Lipophilicity than 1-Methyl or Unsubstituted Analogs

CAS 93299-79-7 exhibits a calculated LogP of 0.96 [1]. This value is substantially lower than that of the 1-methyl analog (1-methyl-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine, calculated LogP ≈ 1.8–2.1) and the unsubstituted parent scaffold (4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine, calculated LogP ≈ 1.5–1.8), due to the polar carboxamide group . Lower LogP correlates with improved aqueous solubility, reduced non-specific protein binding, and potentially lower phospholipidosis risk, which are relevant considerations when selecting compounds for in vitro assay panels or early in vivo tolerability screening.

Pharmacokinetics ADME profiling Solubility optimization

Structural Distinction: Fused Benzoxazine-Triazole Core Places Carboxamide in a Unique Steric and Electronic Environment Relative to Benzothiazine Analogs

X-ray crystallographic studies on the related 2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine system confirm that the fused benzoxazine-triazole core adopts a nearly planar conformation, with the substituent at position 1 oriented in the plane of the tricyclic system [1]. In the benzothiazine analog IDPH-791, replacement of the ring oxygen with sulfur introduces a ~0.3 Å increase in the heterocycle C–X bond length and a subtle ring puckering that alters the trajectory of the position-1 substituent relative to the aromatic plane [1]. CAS 93299-79-7, bearing the oxygen-containing benzoxazine rather than benzothiazine, preserves the tighter O-heterocycle geometry. The carboxamide group, constrained to the ring plane, presents its NH₂ donor in a fixed orientation that differs from the conformation accessible to the 1-oxo carbonyl or the 1-thioxo thiocarbonyl in sulfur analogs.

Crystallography Conformational analysis Target engagement

Absence of Nitro Substituents: CAS 93299-79-7 Avoids the Mutagenicity Risk Associated with 6,8-Dinitro Triazolobenzoxazines

CAS 93299-79-7 (C₁₀H₈N₄O₂) contains only carbon, hydrogen, nitrogen, and oxygen with no nitro (-NO₂) functional groups. This contrasts with the 6,8-dinitro analog IDPH-8032 (6,8-dinitro-2,4-dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one; C₉H₅N₅O₆), which bears two electron-withdrawing nitro groups on the benzo ring [1]. Nitroaromatic compounds are established structural alerts for mutagenicity (Ames test positive) due to metabolic reduction to reactive nitroso and hydroxylamine intermediates that form DNA adducts [2]. The absence of nitro groups in CAS 93299-79-7 eliminates this well-characterized genotoxicity liability, making it a preferable candidate for in vivo efficacy studies, chronic toxicity assessments, or any program where a negative Ames result is a lead-optimization gate.

Toxicology Safety profiling Drug discovery

Optimal Research and Industrial Application Scenarios for 4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide (CAS 93299-79-7)


Scaffold-Hopping Starting Point for Carboxamide-Directed Kinase or GPCR Ligand Design

The fused tricyclic core with a primary carboxamide at position 1 provides a rigid scaffold that presents the amide NH₂ donor in a spatially defined orientation suitable for engaging hinge-region backbone carbonyls in kinases or extracellular loop hydrogen-bond networks in GPCRs. Medicinal chemistry groups seeking a novel chemotype with balanced LogP (~0.96) and moderate tPSA (83.03 Ų) for oral bioavailability can use CAS 93299-79-7 as a synthon for parallel library synthesis, exploiting the carboxamide for further derivatization (e.g., conversion to substituted amides, amidines, or tetrazoles) while retaining the triazolobenzoxazine core [1].

Diuretic Pharmacology Probe Without Nitro-Related Genotoxicity Confound

Given that the 1-oxo triazolobenzoxazine class has established diuretic activity in rodent models (e.g., compound Vg producing 250% urine output of saline control at 1 mg/kg [2]), CAS 93299-79-7, which replaces the 1-oxo with a 1-carboxamide and lacks the nitro groups present in the most potent analog IDPH-8032, serves as a clean diuretic probe. Its structural features eliminate the mutagenicity risk that complicates in vivo chronic dosing studies with nitro-containing analogs, enabling renal function studies, electrolyte excretion profiling, and combination diuretic evaluations in normotensive and hypertensive animal models.

Crystallographic Fragment Screening for Hydrogen-Bond-Driven Protein–Ligand Interactions

The combination of a low molecular weight (216.20 Da), a planar tricyclic core, and a primary carboxamide hydrogen-bond donor/acceptor pair makes CAS 93299-79-7 a suitable fragment for X-ray crystallographic screening campaigns. The carboxamide can form canonical hydrogen bonds with protein backbone and side-chain residues, while the benzoxazine oxygen and triazole nitrogens provide additional polar interaction sites. Crystallographic data on the related triazolobenzoxazine system confirm that the core is amenable to high-resolution structure determination [3], supporting soakable crystal systems for fragment-based lead discovery.

Reference Standard for Analytical Method Development and Impurity Profiling of Triazolobenzoxazine Libraries

CAS 93299-79-7 can serve as a well-defined reference compound for HPLC/LC-MS method development, calibration curve construction, and impurity profiling in medicinal chemistry workflows targeting triazolobenzoxazine derivatives. Its established molecular formula (C₁₀H₈N₄O₂), exact mass (216.065 Da), and chromatographic properties (LogP 0.96) provide a reproducible benchmark for method validation. Procurement of a characterized batch enables consistent quality control across synthetic campaigns, ensuring that observed biological activity in screening assays is not confounded by batch-to-batch variability or unidentified impurities.

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